CUG

β-Galactosidase Assay Fluorogenic Substrate Reporter Gene

CUG (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a superior fluorogenic substrate for β-galactosidase, replacing chromogenic alternatives like X-Gal. Its key differentiators are: 1) orders-of-magnitude higher sensitivity, enabling miniaturized high-throughput screening (HTS) assays; 2) excellent water solubility, eliminating the need for organic co-solvents and ensuring compatibility with automated liquid handlers; and 3) blue fluorescence (Ex/Em 390/460 nm) that is spectrally distinct from green fluorophores (e.g., FITC) for multiplexed, live-cell analysis. Choose CUG for precise, scalable, and cost-effective enzymatic detection for molecular biology and drug discovery.

Molecular Formula C16H16O10
Molecular Weight 368.29 g/mol
CAS No. 64664-99-9
Cat. No. B1663418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCUG
CAS64664-99-9
Molecular FormulaC16H16O10
Molecular Weight368.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
InChIKeyHGMXXIAQZWTZLR-WUGLTUCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CUG (CAS 64664-99-9) as a β-Galactosidase Substrate for Quantitative Assays


CUG, chemically known as 3-Carboxyumbelliferyl-β-D-galactopyranoside (CAS 64664-99-9), is a synthetic fluorogenic substrate for the enzyme β-galactosidase . Upon enzymatic cleavage, it releases the fluorophore 3-carboxyumbelliferone, which can be detected via fluorescence . Its primary utility lies in molecular biology as a reporter for gene expression, often utilizing the E. coli lacZ gene .

Why Simple Substitution of CUG with X-Gal or ONPG Compromises Assay Sensitivity and Workflow


Generic substitution of CUG with chromogenic substrates like X-Gal or ONPG is not scientifically equivalent due to fundamental differences in detection sensitivity and physical properties . CUG-based fluorometric assays are documented to be 'several orders of magnitude more sensitive' than chromogenic methods , allowing for the detection of very low levels of enzymatic activity . Furthermore, the water solubility of CUG enables use over a wide concentration range in aqueous assays, a property not shared by common alternatives like X-Gal, which requires organic solvents .

Quantitative Differentiation: CUG vs. X-Gal, FDG, and Other β-Galactosidase Substrates


Detection Sensitivity: Fluorogenic CUG Outperforms Chromogenic Substrates by Orders of Magnitude

When compared to commonly used chromogenic substrates, the fluorogenic substrate CUG provides a significantly higher level of detection sensitivity. This is a critical differentiator for assays requiring the detection of low-abundance targets or small changes in gene expression . The FluoReporter™ lacZ/Galactosidase Quantitation Kit, which uses CUG, has a documented limit of sensitivity of 0.5 pg of β-galactosidase .

β-Galactosidase Assay Fluorogenic Substrate Reporter Gene Sensitivity High-Throughput Screening

Aqueous Solubility: CUG's Water Solubility Contrasts with X-Gal's Requirement for Organic Solvents

CUG is documented as a water-soluble substrate , a key physical property that distinguishes it from the widely used chromogenic substrate X-Gal, which is not soluble in water and requires dissolution in organic solvents like dimethylformamide (DMF) or methanol . This difference has direct practical implications for assay design, as CUG's water solubility facilitates its use in automated ELISA systems .

β-Galactosidase Assay Substrate Solubility Assay Development ELISA Enzyme Kinetics

Spectral Compatibility: CUG's Blue Emission Enables Multiplexing with Green Fluorophores

CUG produces a blue-fluorescent hydrolysis product with reported excitation/emission maxima at approximately 386/445 nm and 390/460 nm . This spectral profile provides a key advantage for multiplexing, as it allows for the simultaneous use of green-fluorescent probes like FITC with minimal spectral overlap . In contrast, the commonly used fluorogenic substrate FDG (Fluorescein di-β-D-galactopyranoside) emits in the green spectrum (Ex/Em ~490/514 nm) , which would directly compete with a FITC channel in flow cytometry.

Flow Cytometry FACS Multiplex Assay Fluorescence Dual-Labeling

Live-Cell Analysis: CUG is Well-Retained Intracellularly for Compartmentalization Studies

CUG is described as a fluorogenic substrate that is well retained intracellularly for use in live cell analyses . This property is particularly valuable for measuring compartmentalization of intracellular activity, as the fluorescence of its product, 3-carboxyumbelliferone, is pH-dependent and decreases under acidic conditions below its pKa of 7.8 .

Live-Cell Imaging Intracellular Assay Fluorogenic Substrate Senescence Cell Biology

Optimal Application Scenarios for Procuring CUG Over Other β-Galactosidase Substrates


High-Throughput Screening (HTS) and Automated Liquid Handling Systems

The combination of high sensitivity and water solubility makes CUG an ideal substrate for high-throughput screening applications . The 'several orders of magnitude' greater sensitivity compared to chromogenic substrates enables the use of smaller assay volumes and lower reagent concentrations. Its water solubility facilitates integration into automated liquid handling platforms, as it eliminates the need for organic co-solvents that can be incompatible with robotic systems and plastic microplates.

Multiparameter Flow Cytometry for LacZ Reporter Gene Studies

CUG is the substrate of choice when researchers need to measure LacZ/β-galactosidase activity simultaneously with other cellular markers. Its blue fluorescence (Ex/Em 390/460 nm) is spectrally distinct from commonly used green fluorophores like FITC. This enables dual-labeling experiments where, for example, LacZ-positive cells can be identified in a mixed population while simultaneously being analyzed for a surface protein of interest using a FITC-labeled antibody.

Live-Cell Analysis of β-Galactosidase Activity and Subcellular Compartmentalization

CUG is well-suited for live-cell assays where enzyme activity needs to be monitored over time in intact cells . Its documented intracellular retention and pH-dependent fluorescence allow researchers to glean information about the subcellular localization of β-galactosidase activity, a feature not offered by substrates designed for endpoint cell lysate assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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